molecular formula C8H9N3O2 B14400819 Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate CAS No. 86557-01-9

Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate

Cat. No.: B14400819
CAS No.: 86557-01-9
M. Wt: 179.18 g/mol
InChI Key: QMSXNPHVQSIFIX-UHFFFAOYSA-N
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Description

Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its cyano and carboxylate functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound with a simple five-membered ring structure.

    3,5-Dimethylpyrazole: Similar structure but lacks the cyano and carboxylate groups.

    Methyl 3,5-dimethylpyrazole-4-carboxylate: Similar but without the cyano group.

Uniqueness

Methyl 5-cyano-3,3-dimethyl-3H-pyrazole-4-carboxylate is unique due to the presence of both cyano and carboxylate groups, which enhance its reactivity and potential for forming diverse chemical interactions. These functional groups also contribute to its versatility in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

86557-01-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 5-cyano-3,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-8(2)6(7(12)13-3)5(4-9)10-11-8/h1-3H3

InChI Key

QMSXNPHVQSIFIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(N=N1)C#N)C(=O)OC)C

Origin of Product

United States

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